molecular formula C6H15NO2 B14188387 Butanoic acid--ethanamine (1/1) CAS No. 914801-88-0

Butanoic acid--ethanamine (1/1)

Cat. No.: B14188387
CAS No.: 914801-88-0
M. Wt: 133.19 g/mol
InChI Key: BJVWPIWBPCTGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid–ethanamine (1/1) can be achieved through the reaction of butanoic acid with ethanamine. This reaction typically involves the formation of an amide bond between the carboxyl group of butanoic acid and the amino group of ethanamine. The reaction can be carried out under mild conditions, often in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of butanoic acid–ethanamine (1/1) may involve the use of large-scale reactors where butanoic acid and ethanamine are combined in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid–ethanamine (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.

    Reduction: Reduction reactions can convert the amide bond back to the original carboxylic acid and amine.

    Substitution: The amide bond can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often employed.

    Substitution: Various nucleophiles can be used to substitute the amide bond, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanoic acid–ethanamine (1/1) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butanoic acid–ethanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: A short-chain fatty acid with similar chemical properties.

    Ethanamine: An organic amine with similar reactivity.

    Propanoic acid–ethanamine (1/1): A similar compound with a shorter carbon chain in the carboxylic acid component.

Uniqueness

Butanoic acid–ethanamine (1/1) is unique due to the specific combination of butanoic acid and ethanamine, resulting in distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

914801-88-0

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

butanoic acid;ethanamine

InChI

InChI=1S/C4H8O2.C2H7N/c1-2-3-4(5)6;1-2-3/h2-3H2,1H3,(H,5,6);2-3H2,1H3

InChI Key

BJVWPIWBPCTGPE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)O.CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.